3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
“3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1638771-49-9 . It has a molecular weight of 241.29 and is stored at room temperature . It is used as an intermediate for the preparation of heteroaryldihydropyrimidine derivatives, which are applied for the treatment of hepatitis B infections .
Molecular Structure Analysis
The compound has a molecular formula of C12H19NO4 . The InChI code for the compound is 1S/C12H19NO4/c1-10(2,3)17-9(16)13-7-11-4-12(5-11,6-11)8(14)15/h4-7H2,1-3H3,(H,13,16)(H,14,15) .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of approximately 1.3 g/cm^3 . The boiling point is predicted to be around 370.4°C at 760 mmHg . The compound has a molar refractivity of 56.1±0.4 cm^3 .Scientific Research Applications
Novel Synthetic Approaches
Research has developed methods to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, which is significant for incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This method is praised for its mild reaction conditions and functional group tolerance, streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).
Chemical Stability and Reactivity
The study of 3-tert-butylbicyclo[1.1.1]pentane revealed insights into its chemical stability and reactivity. It highlighted the strong C-H bond dissociation energy, suggesting an unusually high stability compared to similar compounds. This property could influence its use in designing compounds with enhanced stability (Reed et al., 2002).
Acidity and Substituent Effects
Investigations into the acidity of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids provided valuable data for understanding how different substituents affect the compound's properties. This research is crucial for the design and synthesis of new molecules with desired acidity profiles (Wiberg, 2002).
Structural Insights
X-ray crystallography studies offer structural insights into the N-Boc-protected derivative of 3-aminobicyclo[1.1.1]pentanecarboxylic acid. Understanding the molecular geometry, including the interbridgehead distance and hydrogen bonding patterns, is fundamental for the rational design of new compounds for pharmaceutical applications (Luger et al., 2000).
Drug Design and Bioisosterism
Bicyclo[1.1.1]pentanes are highlighted as sp3-rich bioisosteres for arenes and tert-butyl groups in drug design, emphasizing the importance of 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid in developing new pharmaceuticals. The ability to create compounds with adjacent quaternary carbons through organophotoredox and hydrogen atom transfer catalysis is particularly noted for its potential in synthesizing enantioenriched compounds with medicinal value (Nugent et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is used as an intermediate for the preparation of heteroaryldihydropyrimidine derivatives , which are known to have antiviral properties, particularly against hepatitis B .
Mode of Action
As an intermediate in the synthesis of heteroaryldihydropyrimidine derivatives, it may contribute to the overall antiviral activity of these compounds .
Biochemical Pathways
Heteroaryldihydropyrimidine derivatives, for which this compound serves as an intermediate, are known to interfere with the replication of hepatitis b virus .
Result of Action
As an intermediate in the synthesis of heteroaryldihydropyrimidine derivatives, it may contribute to their antiviral effects .
Action Environment
It is known to be sensitive to air, heat, and moisture, and is recommended to be stored under inert gas at a temperature between 0-10°c .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-9(2,3)16-8(15)12-11-4-10(5-11,6-11)7(13)14/h4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXLBAVWWJDBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303752-38-7 |
Source
|
Record name | 3-(tert-butoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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